2-(2-Bromo-6-methylpyridin-3-yloxy)ethanol
Description
2-(2-Bromo-6-methylpyridin-3-yloxy)ethanol is a pyridine derivative characterized by a bromo substituent at position 2, a methyl group at position 6, and an ethoxyethanol chain attached to position 3 of the pyridine ring (Figure 1). This compound belongs to the class of substituted pyridinyl ethers, which are of interest in medicinal chemistry and materials science due to their tunable electronic and steric properties. The ethoxyethanol moiety enhances solubility in polar solvents, while the bromo and methyl groups influence reactivity and intermolecular interactions.
Properties
Molecular Formula |
C8H10BrNO2 |
|---|---|
Molecular Weight |
232.07 g/mol |
IUPAC Name |
2-(2-bromo-6-methylpyridin-3-yl)oxyethanol |
InChI |
InChI=1S/C8H10BrNO2/c1-6-2-3-7(8(9)10-6)12-5-4-11/h2-3,11H,4-5H2,1H3 |
InChI Key |
ARAFOHAVORZGKI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=C(C=C1)OCCO)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromo-6-methylpyridin-3-yloxy)ethanol typically involves the reaction of 2-bromo-6-methylpyridine with ethylene oxide under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of advanced reactors and purification techniques, such as distillation and crystallization, ensures the efficient production of the compound with minimal impurities. The industrial production methods are designed to be cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
2-(2-Bromo-6-methylpyridin-3-yloxy)ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The bromine atom can be reduced to form a hydrogen-substituted derivative.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions are typically carried out in the presence of a base, such as sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions include carbonyl compounds, hydrogen-substituted derivatives, and various substituted pyridines, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(2-Bromo-6-methylpyridin-3-yloxy)ethanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of 2-(2-Bromo-6-methylpyridin-3-yloxy)ethanol involves its interaction with specific molecular targets, such as enzymes and receptors. The bromine atom and hydroxyl group play crucial roles in the binding affinity and specificity of the compound. The pathways involved in its mechanism of action include inhibition of enzyme activity and modulation of receptor signaling, which can lead to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Substituent Positioning
Key structural analogs differ in substituent positions, functional groups, or aromatic systems. Below is a comparative analysis:
Table 1: Structural Analogs of 2-(2-Bromo-6-methylpyridin-3-yloxy)ethanol
Notes:
- Substituent Positioning : The bromo group at C2 in the target compound (vs. C6 in analogs like 955370-07-7) creates distinct electronic effects, altering nucleophilic substitution reactivity.
- Aromatic System: Phenoxy-based analogs (e.g., 9036-19-5) lack the pyridine’s nitrogen heteroatom, affecting hydrogen-bonding capacity and acidity .
Physicochemical Properties
Limited data exist for the target compound, but comparisons can be inferred from analogs:
Table 2: Property Comparison
Key Observations :
- The methyl group at C6 in the target compound may enhance lipophilicity compared to 955370-07-5.
- Phenoxy-based analogs (e.g., 9036-19-5) exhibit lower solubility due to bulky alkyl substituents .
Comparison with Analogs :
- 2-(6-Bromopyridin-2-yl)ethanol (CAS 955370-07-7) is synthesized via reduction of corresponding esters, whereas the target compound requires etherification .
- Phenoxy analogs (e.g., 9036-19-5) are synthesized through Williamson ether synthesis, emphasizing scalability .
Biological Activity
2-(2-Bromo-6-methylpyridin-3-yloxy)ethanol is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by detailed research findings.
Antimicrobial Activity
Research indicates that compounds with similar structural motifs exhibit antimicrobial properties. For instance, derivatives of pyridine have been shown to possess significant antibacterial activity against various strains of bacteria, including E. coli and Staphylococcus aureus . The mechanism often involves the disruption of bacterial cell membranes or inhibition of critical metabolic pathways.
Antioxidant Properties
Antioxidant activity is another area where this compound may exhibit effects. Compounds containing pyridine rings have been associated with scavenging free radicals, thereby reducing oxidative stress in cells. This property is crucial for preventing cellular damage and has implications in aging and chronic diseases .
Study 1: Antimicrobial Efficacy
A study investigated the antimicrobial efficacy of various pyridine derivatives, including those similar to this compound. The results demonstrated that these compounds could inhibit bacterial growth at concentrations as low as 50 mg/mL, indicating their potential as therapeutic agents .
Study 2: In Vitro Antioxidant Activity
In vitro assays revealed that certain pyridine-based compounds exhibited significant antioxidant activity, with IC50 values comparable to well-known antioxidants. This suggests that this compound may also provide protective effects against oxidative damage in biological systems .
Interaction with Biological Targets
The biological activity of this compound may be attributed to its ability to interact with specific biological targets:
- Nicotinic Acetylcholine Receptors (nAChRs) : Similar compounds have been shown to modulate nAChRs, which play a role in neurotransmission and are implicated in various neurological disorders .
- Enzyme Inhibition : Compounds with similar structures have demonstrated the ability to inhibit enzymes such as dihydroorotate dehydrogenase (DHODH), which is involved in the de novo synthesis of pyrimidines . This inhibition can lead to reduced proliferation of rapidly dividing cells, making it relevant for cancer therapy.
Q & A
Basic Research Questions
Q. What are the key synthetic methodologies for preparing 2-(2-Bromo-6-methylpyridin-3-yloxy)ethanol?
- Answer : The compound can be synthesized via nucleophilic substitution reactions using brominated pyridine derivatives. For example, reacting 2-bromo-6-methylpyridin-3-ol with ethylene oxide or ethylene carbonate in the presence of a base (e.g., K₂CO₃) under reflux in aprotic solvents like acetonitrile or DMF. Subsequent purification involves column chromatography (silica gel, hexane/ethyl acetate gradient) .
Q. How can the purity and structural integrity of this compound be validated experimentally?
- Answer : Use a combination of analytical techniques:
- NMR Spectroscopy : Confirm substituent positions via ¹H/¹³C NMR (e.g., pyridine ring protons at δ 7.5–8.5 ppm, methyl groups at δ 2.4–2.6 ppm).
- HPLC : Assess purity (>95%) with a C18 column and UV detection at 254 nm.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
